molecular formula C25H29NO5 B1238570 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one

Cat. No. B1238570
M. Wt: 423.5 g/mol
InChI Key: IINMZGISHVSUFF-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one is a member of 4'-methoxyisoflavones.

Scientific Research Applications

Chemical Properties and Conformational Analysis

3-Benzylchroman-4-ones, a category that includes the compound , are known for their diverse properties. They have been studied for their anti-inflammatory, antibacterial, antihistaminic, antimutagenic, antiviral, and angioprotective characteristics. A study by Salam et al. (2021) focused on the crystallographic, computational, and spectroscopic analyses of these compounds, providing insights into the role of substitutions in stabilizing their structures (Salam et al., 2021).

Anti-inflammatory and Immunomodulatory Properties

The compound has been identified as an anti-inflammatory and immunomodulatory agent. Naik et al. (1988) isolated a closely related compound from Dysoxylum binectariferum and synthesized its enantiomers and racemate, highlighting its potential in immunomodulatory applications (Naik et al., 1988).

Neuroprotective Agent

A study by Kim et al. (2002) described KR-31543, a neuroprotective agent for ischemia-reperfusion damage, which shares structural similarities with the compound . The study detailed the in vitro and in vivo metabolism of this agent in rats (Kim et al., 2002).

Antitumor Activities

Benzopyranylamine compounds, including derivatives similar to the specified compound, have shown promising antitumor activities. Jurd (1996) reported on benzopyrans with anti-tumor properties, specifically against human breast, CNS, and colon cancer cell lines (Jurd, 1996).

Structural Characterization

Leonardi et al. (1993) provided data on the structural characterization of a related compound, highlighting the importance of its molecular structure in understanding its pharmacological potential (Leonardi et al., 1993).

properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one

InChI

InChI=1S/C25H29NO5/c1-15-7-5-6-12-26(15)14-19-20(27)10-9-18-24(28)23(16(2)31-25(18)19)17-8-11-21(29-3)22(13-17)30-4/h8-11,13,15,27H,5-7,12,14H2,1-4H3

InChI Key

IINMZGISHVSUFF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=C(C=C4)OC)OC)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one

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